molecular formula C18H18N2O B2406179 3-((4-Aminophenyl)amino)-5-phenylcyclohex-2-EN-1-one CAS No. 395655-51-3

3-((4-Aminophenyl)amino)-5-phenylcyclohex-2-EN-1-one

Cat. No.: B2406179
CAS No.: 395655-51-3
M. Wt: 278.355
InChI Key: YLFLJDSQDWIXTH-UHFFFAOYSA-N
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Description

3-((4-Aminophenyl)amino)-5-phenylcyclohex-2-EN-1-one is an organic compound characterized by its unique structure, which includes an aminophenyl group and a phenylcyclohexenone moiety

Properties

IUPAC Name

3-(4-aminoanilino)-5-phenylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c19-15-6-8-16(9-7-15)20-17-10-14(11-18(21)12-17)13-4-2-1-3-5-13/h1-9,12,14,20H,10-11,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFLJDSQDWIXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=C(C=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Aminophenyl)amino)-5-phenylcyclohex-2-EN-1-one typically involves the reaction of 4-aminophenylamine with a suitable cyclohexenone derivative under controlled conditions. One common method includes the use of a condensation reaction where the aminophenyl group is introduced to the cyclohexenone ring. The reaction is often carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-((4-Aminophenyl)amino)-5-phenylcyclohex-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aminophenyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aminophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have evaluated the anticancer potential of derivatives related to 3-((4-Aminophenyl)amino)-5-phenylcyclohex-2-EN-1-one. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines. The National Cancer Institute's protocols have been employed to assess their efficacy against multiple cancer types, including non-small-cell lung cancer and breast cancer .

A notable study demonstrated that certain derivatives exhibited significant growth inhibition percentages across several cancer cell lines, suggesting that modifications to the structure of this compound could enhance its anticancer properties .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A study involving various derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Saccharomyces cerevisiae. The synthesized compounds were characterized using FT-IR and NMR techniques, confirming their structural integrity before biological testing .

Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases such as Alzheimer's, compounds structurally related to 3-((4-Aminophenyl)amino)-5-phenylcyclohex-2-EN-1-one have been explored for their ability to inhibit acetylcholinesterase (AChE). This inhibition is crucial as it can potentially increase acetylcholine levels in the brain, thereby improving cognitive functions impaired in Alzheimer's patients . Molecular docking studies have provided insights into the binding interactions of these compounds with AChE, indicating their potential as therapeutic agents .

Case Study 1: Anticancer Activity Assessment

In a recent investigation published in a peer-reviewed journal, researchers synthesized a series of compounds based on the structure of 3-((4-Aminophenyl)amino)-5-phenylcyclohex-2-EN-1-one and assessed their anticancer activity against a panel of cancer cell lines. The study found that specific modifications to the phenyl groups significantly enhanced cytotoxicity against ovarian and lung cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of synthesized derivatives. The researchers reported that certain compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-((4-Aminophenyl)amino)-5-phenylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 3-(4-Aminophenyl)-coumarin derivatives

Uniqueness

3-((4-Aminophenyl)amino)-5-phenylcyclohex-2-EN-1-one is unique due to its specific combination of an aminophenyl group and a phenylcyclohexenone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

The compound 3-((4-Aminophenyl)amino)-5-phenylcyclohex-2-EN-1-one , also known by its CAS number 395655-51-3, is a cyclohexenone derivative with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C18H18N2O
  • Molecular Weight : 278.35 g/mol
  • Boiling Point : 477.1 ± 45.0 °C (predicted)
  • Density : 1.233 ± 0.06 g/cm³ (predicted)
  • pKa : 6.23 ± 0.10 (predicted)

The biological activity of 3-((4-Aminophenyl)amino)-5-phenylcyclohex-2-EN-1-one is largely attributed to its structural similarity to known pharmacophores that exhibit analgesic and anti-inflammatory properties. The presence of the aminophenyl group suggests potential interactions with the central nervous system, possibly influencing pain pathways.

Pharmacological Effects

  • Analgesic Activity :
    • Similar compounds have demonstrated effective analgesic properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response and pain signaling pathways.
    • Studies indicate that derivatives of aminophenyl compounds can modulate nociceptive pathways, leading to reduced pain perception.
  • Anti-inflammatory Properties :
    • The compound may exhibit anti-inflammatory effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation.
    • Research shows that compounds with similar structures can attenuate inflammatory responses in various models.

In Vitro and In Vivo Studies

Several studies have explored the biological activity of structurally related compounds:

Study TypeFindings
In VitroCompounds with similar structures showed significant inhibition of COX-1 and COX-2 activities, leading to reduced prostaglandin levels in cultured cells.
In VivoAnimal models demonstrated that administration of related compounds resulted in decreased inflammatory markers and improved pain scores in models of acute and chronic pain.

Case Studies

  • Case Study on Pain Management :
    • A clinical trial evaluated the efficacy of a similar compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, suggesting potential for clinical application.
  • Study on Inflammatory Response :
    • Another study assessed the anti-inflammatory effects in a rat model of arthritis. The compound significantly reduced joint swelling and histological signs of inflammation, highlighting its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-((4-Aminophenyl)amino)-5-phenylcyclohex-2-EN-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach, including cyclohexenone core functionalization and subsequent aromatic substitution. For example, Pd-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂) or nucleophilic aromatic substitution under anhydrous conditions (DMF, 80–100°C) are common . Optimization may require adjusting catalyst loading (e.g., 2–5 mol%), solvent polarity, and reaction time to minimize side products. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the compound characterized spectroscopically, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on enone proton signals (δ ~6.5–7.5 ppm for cyclohexenone protons) and aromatic amine protons (δ ~5.5–6.0 ppm). Overlapping signals (e.g., unresolved C4/C6 carbons in cyclohexenone derivatives) may require DEPT-135 or 2D NMR (HSQC, HMBC) for resolution .
  • IR : Confirm carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and N–H bending (amine) at ~1500–1600 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodological Answer : The compound is light- and oxygen-sensitive due to its conjugated enone system. Store under inert gas (N₂/Ar) at –20°C in amber vials. Assess thermal stability via TGA/DSC (decomposition onset ~150–200°C) and monitor hydrolytic degradation in aqueous buffers (pH 2–9) using HPLC-PDA .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as missing or overlapping signals in NMR?

  • Methodological Answer : Overlapping signals (e.g., δ 171.4–173.0 ppm for C4/C6 carbons in cyclohexenone derivatives) may arise from dynamic exchange or symmetry. Use variable-temperature NMR (VT-NMR) to slow exchange processes or employ isotopic labeling (¹³C-enriched samples) for clarity . For unresolved aromatic regions, consider solvent substitution (e.g., DMSO-d₆ vs. CDCl₃) to shift proton environments .

Q. What experimental designs are suitable for studying the environmental fate of this compound in ecological risk assessments?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :

  • Abiotic Studies : Measure logP (octanol-water partitioning) and hydrolysis half-life (t₁/₂) under simulated environmental conditions (pH 7.4, 25°C).
  • Biotic Studies : Use microcosms to assess biodegradation (OECD 301F) and bioaccumulation in model organisms (e.g., Daphnia magna).
  • Analytical Tools : LC-MS/MS for trace quantification (LOQ < 1 ppb) in soil/water matrices .

Q. How can computational modeling aid in predicting the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to predict electrophilic sites (e.g., α,β-unsaturated ketone for Michael addition).
  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or cytochrome P450 enzymes) based on PubChem’s 3D conformer data .
  • ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2) and cytochrome inhibition risks .

Q. What strategies mitigate impurities during large-scale synthesis, and how are they quantified?

  • Methodological Answer : Common impurities include unreacted 4-aminophenyl intermediates or oxidation byproducts (e.g., quinone derivatives). Implement orthogonal purification:

  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm .
  • Specifications : Limit individual impurities to ≤0.1% (w/w) and total impurities ≤0.5% per pharmacopeial guidelines .

Cross-Disciplinary Research Questions

Q. How can researchers integrate synthetic chemistry with biological assays to evaluate the compound’s bioactivity?

  • Methodological Answer :

  • In vitro Screening : Use cell-based assays (e.g., MTT for cytotoxicity) with IC₅₀ determination. Pair with target-specific assays (e.g., enzyme inhibition for kinases).
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
  • Data Correlation : Cross-reference bioactivity with computed descriptors (e.g., polar surface area, H-bond donors) .

Q. What comparative approaches validate the efficiency of novel synthetic routes against established methods?

  • Methodological Answer : Use green chemistry metrics:

  • Atom Economy : Compare theoretical vs. actual yield for each step.
  • E-Factor : Calculate waste per gram of product.
  • Process Intensity : Evaluate solvent/energy use via life-cycle assessment (LCA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.